

Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-1H-Imidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-isopropyl-4-phenyl-1H-imidazole

Cat. No.: B3189389

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Disclaimer: Direct experimental spectroscopic data for **2-isopropyl-4-phenyl-1H-imidazole** is not readily available in the surveyed literature. The following guide is constructed based on established spectroscopic principles and data from closely related structural isomers, primarily 4-isopropyl-2-phenyl-1H-imidazole. The presented data should be considered predictive and requires experimental verification.

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **2-isopropyl-4-phenyl-1H-imidazole**, designed for researchers, scientists, and professionals in drug development. The document outlines predicted quantitative data, detailed experimental protocols, and visual workflows to facilitate the analysis of this compound.

Compound Identification

Identifier	Value
IUPAC Name	2-isopropyl-4-phenyl-1H-imidazole
Molecular Formula	C ₁₂ H ₁₄ N ₂
Molecular Weight	186.26 g/mol
InChI	InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
InChIKey	UQJDJQRJJDZJRF-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-isopropyl-4-phenyl-1H-imidazole**. These predictions are based on the analysis of its structural isomer, 4-isopropyl-2-phenyl-1H-imidazole, and general principles of spectroscopy.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	br s	1H	N-H (imidazole)
~7.8 - 7.2	m	5H	Phenyl-H
~7.1	s	1H	C5-H (imidazole)
~3.2	sept	1H	CH (isopropyl)
~1.3	d	6H	CH ₃ (isopropyl)

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~150	C2 (imidazole)
~140	C4 (imidazole)
~135	C-ipso (phenyl)
~129	C-para (phenyl)
~128	C-ortho (phenyl)
~126	C-meta (phenyl)
~115	C5 (imidazole)
~30	CH (isopropyl)
~23	CH ₃ (isopropyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	N-H stretch
~3050	Medium	Aromatic C-H stretch
~2970	Strong	Aliphatic C-H stretch
~1600	Medium	C=N stretch
~1480	Medium	Aromatic C=C stretch
~800 - 600	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
186	100	[M] ⁺ (Molecular Ion)
171	~80	[M-CH ₃] ⁺
143	~40	[M-C ₃ H ₇] ⁺
116	~30	[C ₈ H ₆ N] ⁺
77	~20	[C ₆ H ₅] ⁺

UV-Vis Spectroscopy

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent	Transition
~210	~15,000	Ethanol	π → π
~280	~10,000	Ethanol	π → π (conjugated system)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **2-isopropyl-4-phenyl-1H-imidazole** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Spectral Width: 16 ppm.
- Number of Scans: 16.
- Relaxation Delay: 2 s.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Spectral Width: 220 ppm.
- Number of Scans: 1024.

- Relaxation Delay: 5 s.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO- d_6 : $\delta H = 2.50$ ppm, $\delta C = 39.52$ ppm).
- Integrate the 1H NMR signals and determine multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **2-isopropyl-4-phenyl-1H-imidazole** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

- Direct insertion probe for solid samples.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 50 - 500.
- Source Temperature: 200 °C.

Data Processing:

- Identify the molecular ion peak $[M]^+$.
- Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **2-isopropyl-4-phenyl-1H-imidazole** in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
- Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10 µg/mL.
- Use the pure solvent as a reference blank.

Acquisition Parameters:

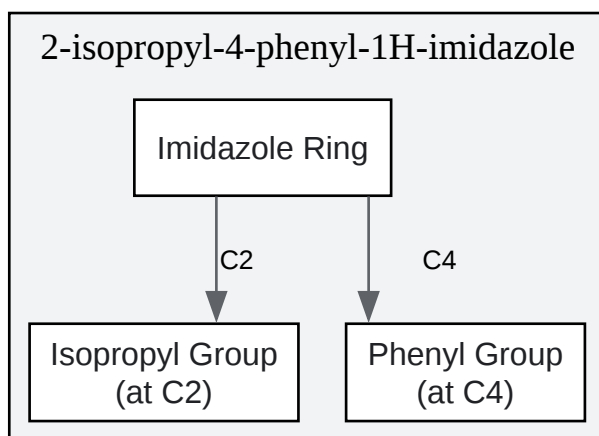
- Wavelength Range: 200 - 400 nm.
- Scan Speed: Medium.
- Slit Width: 1.0 nm.

Data Processing:

- Record the absorbance spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}).
- Calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The absorption spectrum of benzene and its derivatives typically consists of three bands.

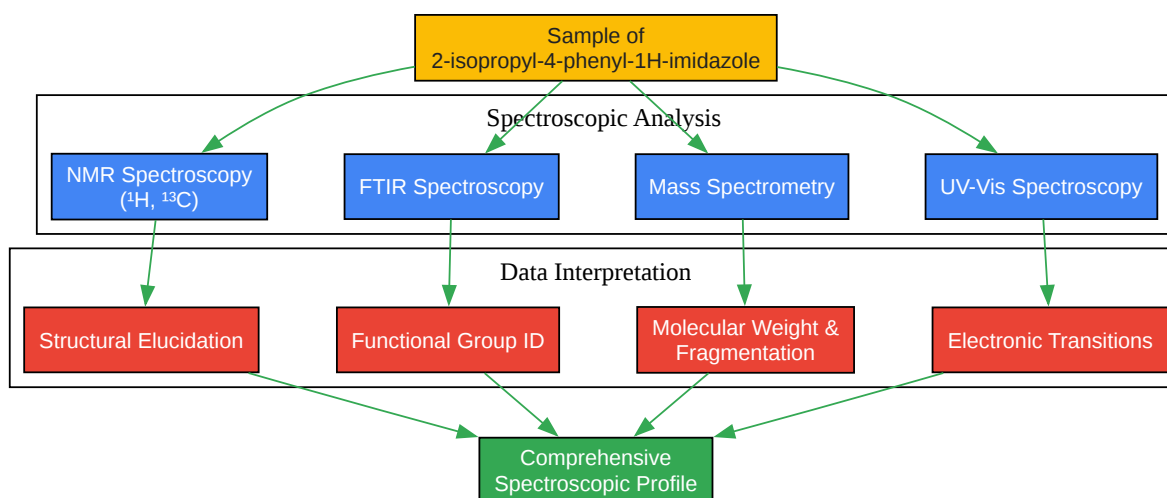
Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for the spectroscopic analysis of **2-isopropyl-4-phenyl-1H-imidazole**.



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Caption: Molecular structure of **2-isopropyl-4-phenyl-1H-imidazole**.



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Caption: General workflow for spectroscopic analysis.

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